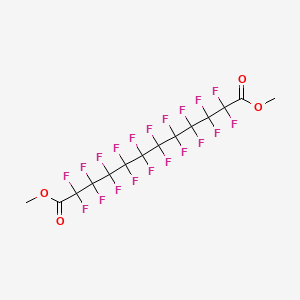
2-Ethyl-4-fluorophenol
Overview
Description
2-Ethyl-4-fluorophenol is an organic compound with the molecular formula C8H9FO It is a derivative of phenol, where the hydrogen atom at the fourth position of the benzene ring is replaced by a fluorine atom, and an ethyl group is attached to the second position
Mechanism of Action
The interaction of phenols with their targets often involves the formation of hydrogen bonds between the hydroxyl group of the phenol and a suitable acceptor in the target molecule . The presence of other substituents on the aromatic ring, such as the ethyl and fluorine groups in 2-Ethyl-4-fluorophenol, can influence the compound’s reactivity and the nature of its interactions with its targets .
Phenols are generally well absorbed from the gastrointestinal tract and can undergo extensive metabolism in the body, including conjugation reactions that make them more water-soluble and easier to excrete . The specific ADME properties of this compound would depend on factors such as its lipophilicity and the presence of metabolic enzymes capable of acting on it .
Environmental factors such as pH and temperature can influence the stability and efficacy of phenol compounds . For example, phenols can lose their proton (H+) at high pH, which can affect their reactivity . Similarly, high temperatures can increase the rate of chemical reactions involving phenols, potentially leading to their degradation .
Biochemical Analysis
Biochemical Properties
2-Ethyl-4-fluorophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that interact with this compound is phenol hydroxylase, which catalyzes the hydroxylation of phenolic compounds. This interaction leads to the formation of fluorocatechol, a crucial intermediate in the degradation pathway of fluorinated phenols . Additionally, this compound can interact with other biomolecules such as superoxide dismutase and catalase, which are involved in oxidative stress responses . These interactions highlight the compound’s role in modulating oxidative stress and its potential use in studying oxidative stress-related biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In studies involving Chlorella pyrenoidosa, a type of green algae, exposure to this compound resulted in significant changes in cell growth and metabolism . The compound influenced cell signaling pathways by modulating the activities of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound affected gene expression related to photosynthetic pigments and glycerophospholipids, leading to enhanced growth and metabolic activity in the algae . These findings suggest that this compound can impact cellular metabolism and signaling pathways, making it a valuable tool for studying cellular responses to environmental stressors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound binds to phenol hydroxylase, facilitating the hydroxylation of the phenol ring and the subsequent formation of fluorocatechol . This reaction is a key step in the degradation pathway of fluorinated phenols. Additionally, this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative stress . These interactions highlight the compound’s ability to influence enzyme activity and biochemical pathways related to oxidative stress and phenol degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be bioremoved by up to 70% after 240 hours of treatment in algal cultures . This bioremoval process is accompanied by changes in the activities of antioxidant enzymes and the accumulation of photosynthetic pigments and glycerophospholipids. These temporal effects suggest that this compound undergoes degradation and transformation over time, leading to dynamic changes in cellular responses and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rodents, varying dosages of the compound have been shown to influence its pharmacokinetics and toxicity . At lower dosages, this compound may exhibit beneficial effects on cellular metabolism and oxidative stress responses. At higher dosages, the compound can induce toxic effects, including oxidative damage and disruption of cellular function. These dosage-dependent effects highlight the importance of determining the optimal dosage for studying the compound’s biochemical properties and potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to the degradation of fluorinated phenols. The compound is metabolized through the catechol pathway, which involves the hydroxylation of the phenol ring by phenol hydroxylase to produce fluorocatechol . This intermediate is further metabolized by other enzymes, leading to the cleavage of the aromatic ring and the release of fluoride ions. These metabolic pathways are crucial for the biodegradation of fluorinated phenols and highlight the role of this compound in environmental bioremediation processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation within specific cellular compartments. These interactions are important for understanding the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through the recognition of targeting signals by cellular machinery These localization processes are important for the compound’s activity and function within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-fluorophenol can be synthesized through several methods. One common approach involves the reaction of 2-ethylphenol with a fluorinating agent under controlled conditions. For instance, the reaction of 2-ethylphenol with elemental fluorine or a fluorinating reagent like Selectfluor can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agent, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Ethylphenol
- 4-Fluorophenol
- 2-Ethyl-4-chlorophenol
Comparison: 2-Ethyl-4-fluorophenol is unique due to the presence of both an ethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as altered reactivity and stability, compared to its analogs. For instance, the fluorine atom’s electronegativity can significantly affect the compound’s acidity and reactivity in substitution reactions .
Properties
IUPAC Name |
2-ethyl-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZWRPGOAAMNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371900 | |
| Record name | 2-ethyl-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398-71-0 | |
| Record name | 2-Ethyl-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethyl-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 398-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)



